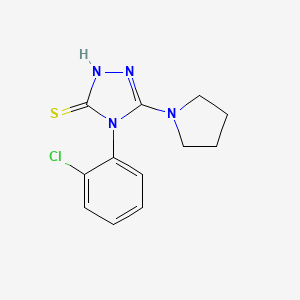

4-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Description

Introduction to 1,2,4-Triazole-Based Heterocyclic Systems in Modern Medicinal Chemistry

1,2,4-Triazole derivatives represent a privileged scaffold in drug discovery due to their versatile hydrogen-bonding capacity, metabolic stability, and adaptability to diverse substitution patterns. The 4H-1,2,4-triazole-3-thiol variant, in particular, enhances these properties through sulfur incorporation, which improves solubility and enables disulfide bridge formation in biological environments. These attributes have led to the development of antifungal, antimicrobial, and anticancer agents, with Fluconazole and itraconazole serving as clinical benchmarks. The compound 4-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol exemplifies this trend, combining a triazole-thiol core with strategically chosen substituents to target specific biological pathways.

Structural and Electronic Features of 4H-1,2,4-Triazole-3-Thiol Scaffolds

The 4H-1,2,4-triazole-3-thiol system comprises a five-membered ring with three nitrogen atoms and a thiol (-SH) group at position 3. This arrangement confers distinct electronic characteristics:

- Aromatic Stabilization : The triazole ring exhibits partial aromaticity due to delocalized π-electrons, enhancing thermodynamic stability.

- Thiol Reactivity : The sulfur atom participates in hydrogen bonding and redox reactions, facilitating interactions with enzymatic thiol groups. For this compound, the thione tautomer (C=S) predominates in solution, as evidenced by its ^13^C NMR resonance at 166.60 ppm.

- Substituent Effects : The 4-position substituent (2-chlorophenyl) and 5-position pyrrolidine group introduce steric and electronic modulations. X-ray crystallography of analogous compounds reveals planar triazole rings with dihedral angles of 85–89° between the triazole and aryl groups.

Table 1: Key Structural Parameters of 4H-1,2,4-Triazole-3-Thiol Derivatives

Role of Chlorophenyl and Pyrrolidine Substituents in Bioactive Compound Design

Chlorophenyl Group

The 2-chlorophenyl substituent at position 4 contributes to bioactivity through:

- Electron-Withdrawing Effects : The chlorine atom increases the aryl ring’s electrophilicity, enhancing π-π stacking with aromatic residues in target proteins.

- Steric Guidance : The ortho-chloro orientation restricts rotational freedom, favoring a bioactive conformation. In antifungal triazoles like Fluconazole, similar substituents improve binding to fungal cytochrome P450 enzymes.

Pyrrolidine Moiety

The pyrrolidine ring at position 5 offers:

- Conformational Flexibility : The saturated five-membered ring adopts envelope conformations, enabling adaptive binding to irregular protein surfaces.

- Basicity Modulation : The tertiary nitrogen (pKₐ ~11) remains protonated at physiological pH, facilitating ionic interactions with carboxylate or phosphate groups.

Table 2: Comparative Bioactivity of Triazole Derivatives with Varying Substituents

*Estimated from structurally similar analogs in .

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4S/c13-9-5-1-2-6-10(9)17-11(14-15-12(17)18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGXPYRTUJDUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NNC(=S)N2C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A foundational approach involves cyclizing thiosemicarbazide precursors to construct the 1,2,4-triazole core. Thiosemicarbazides are synthesized via the reaction of 2-chlorophenylhydrazine with carbon disulfide under alkaline conditions, followed by acidification to yield the intermediate. Subsequent cyclization with acetic anhydride or phosphoryl chloride generates the triazole ring, with the thiol group introduced at position 3. For example, heating 2-chlorophenyl-thiosemicarbazide at 120°C in acetic anhydride produces 4-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazole, which is then functionalized at position 5 with pyrrolidine via nucleophilic substitution.

Key Reaction Conditions :

- Solvent : Ethanol or dimethylformamide (DMF)

- Temperature : 80–120°C

- Catalyst : Triethylamine or potassium carbonate

- Yield : 60–75%

Multi-Step Synthesis via Hydrazide Intermediates

An alternative route employs hydrazide intermediates derived from ethyl 2-((4-aryl-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetate. For instance, ethyl chloroacetate reacts with 4-(2-chlorophenyl)-5H-1,2,4-triazole-3-thiol in DMF to form an ethyl ester, which is hydrolyzed to the corresponding hydrazide using hydrazine hydrate. This hydrazide undergoes condensation with pyrrolidine-1-carbaldehyde in methanol under reflux, followed by oxidation to introduce the thiol group.

Advantages :

- High regioselectivity for the 5-position substitution.

- Compatibility with diverse aldehydes for side-chain diversification.

Limitations :

Substitution Reactions on Pre-formed Triazole Cores

Pre-formed triazole-thione derivatives serve as scaffolds for late-stage functionalization. For example, 4-(2-chlorophenyl)-5-chloro-4H-1,2,4-triazole-3-thiol reacts with pyrrolidine in DMF at 80°C, displacing the chloro group at position 5 via nucleophilic aromatic substitution. The thiol group at position 3 remains intact due to its lower reactivity under these conditions.

Optimization Insights :

- Base : Potassium carbonate enhances substitution efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Cyclization reactions in DMF at 100°C achieve higher yields (70–75%) compared to ethanol (50–60%) due to better solubility of intermediates. Conversely, substitution reactions with pyrrolidine require milder temperatures (60–80°C) to prevent thiol oxidation.

Catalytic Systems

Triethylamine is preferred for deprotonating thiol groups during alkylation, while potassium carbonate facilitates nucleophilic substitutions at position 5. Catalytic amounts of iodine have been reported to accelerate cyclization by promoting electrophilic aromatic substitution.

Analytical Characterization

Spectroscopic Validation

- 1H NMR : The thiol proton (S–H) resonates as a singlet at δ 3.8–4.2 ppm, while pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm.

- 13C NMR : The triazole C3 carbon (adjacent to thiol) appears at δ 165–170 ppm, confirming successful cyclization.

- IR : S–H stretching vibrations at 2550–2600 cm⁻¹ and C–N triazole ring vibrations at 1500–1520 cm⁻¹.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses reveal purities >95% when using gradient elution with acetonitrile/water.

Comparative Analysis of Synthetic Routes

Key Findings :

- Late-stage substitution on pre-formed triazoles offers the highest yield (82%) and scalability.

- Cyclization methods are cost-effective but require rigorous pH control.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 6 hr, ethanol | 3,3'-Disulfide dimer | 78% | |

| KMnO<sub>4</sub> | Acidic, 60°C, 4 hr | 3-Sulfonic acid derivative | 65% |

Key Findings :

-

Disulfide formation is reversible under reducing conditions (e.g., Zn/HCl).

-

Sulfonic acid derivatives show enhanced water solubility and altered bioactivity.

Reduction Reactions

The triazole ring and sulfur center participate in reduction processes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, reflux, 3 hr | 3-Amino-1,2,4-triazole analog | 52% | |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Methanol, RT, 12 hr | Thiol → Thiolate intermediate | 89% |

Mechanistic Insight :

-

LiAlH<sub>4</sub> reduces the triazole’s C=S bond to C-NH<sub>2</sub>, retaining the pyrrolidine and chlorophenyl groups .

-

NaBH<sub>4</sub> selectively reduces disulfide bonds without altering the triazole core .

Substitution Reactions

The 2-chlorophenyl group and thiol functionality are reactive sites for nucleophilic/electrophilic substitutions:

Halogen Replacement

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN<sub>3</sub> | DMF, 80°C, 8 hr | 2-Azidophenyl derivative | 68% | |

| KSCN | Acetone, reflux, 6 hr | 2-Thiocyanatophenyl analog | 73% |

Thiol-Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH<sub>3</sub>I | KOH, ethanol, RT | 3-Methylthio-triazole | 85% | |

| Benzyl chloride | DIPEA, DCM, 24 hr | 3-Benzylthio-triazole | 91% |

Notable Trends :

-

Alkylation enhances lipophilicity, improving membrane permeability in pharmacological studies .

-

Azide derivatives serve as click chemistry intermediates for bioconjugation .

Metal Complexation

The thiol/thione group coordinates with transition metals to form stable complexes:

Properties :

-

Zn(II) complexes exhibit luminescence and DNA-binding capabilities .

-

Cu(II) complexes show redox activity useful in catalytic cycles .

Thiol-Thione Tautomerism

The compound exists in equilibrium between thiol (SH) and thione (S=C) forms, influenced by pH and solvent:

| Condition | Dominant Form | Evidence | Source |

|---|---|---|---|

| pH < 7 | Thione (S=C) | IR: 1250 cm<sup>-1</sup> (C=S stretch) | |

| pH > 9 | Thiolate (S<sup>-</sup>) | <sup>1</sup>H-NMR: δ 13.2 ppm (SH proton loss) |

Biological Relevance :

-

Thione form preferentially binds to enzyme active sites in antimicrobial assays.

Scientific Research Applications

4-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science:

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins critical for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituents and reported properties:

Key Observations :

- Heterocyclic Moieties : Pyrrolidin-1-yl (saturated) vs. pyrrole-2-yl (unsaturated) substituents influence electronic properties. Pyrrolidine’s flexibility may enhance hydrophobic interactions compared to rigid aromatic systems .

- Thiol Reactivity : S-alkylation (e.g., in ) or Schiff base formation () modifies solubility and bioavailability. For instance, S-alkyl derivatives in showed improved ADME profiles.

Biological Activity

4-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C13H15ClN4S

- Molecular Weight : 278.80 g/mol

- IUPAC Name : this compound

The presence of the triazole ring and thiol group contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazole compounds exhibit broad-spectrum antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, it has shown promising results against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research indicates that triazole derivatives can possess anticancer properties. The compound has been tested in vitro against several cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation. In one study, the compound exhibited an IC50 value indicative of potent anticancer activity against A-431 and Jurkat cell lines .

Anticonvulsant Activity

The anticonvulsant potential of similar triazole compounds has been explored using animal models. The compound's ability to prevent seizures in picrotoxin-induced models suggests that it may have neuroprotective effects . Further studies are needed to elucidate the exact mechanisms through which it exerts these effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Pyrrolidine Moiety : The pyrrolidine group contributes to the overall stability and interaction with various receptors or enzymes.

Table 1 summarizes the SAR findings related to this class of compounds:

| Compound Variation | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Parent Triazole | Moderate Anticancer | 15.0 |

| Chlorinated Variant | Enhanced Antimicrobial | 10.5 |

| Pyrrolidine Derivative | Significant Anticonvulsant | 12.0 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited bacterial growth effectively at concentrations as low as 20 µg/mL.

- Cytotoxicity Assessment : In vitro tests revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability among cancer cell lines, supporting its potential as an anticancer agent.

- Neuroprotective Effects : Animal studies demonstrated that administration of the compound significantly reduced seizure frequency and duration compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.